

Spectroscopic Profile of (E)-Metominostrobin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the fungicide **(E)-Metominostrobin**. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols.

Chemical Identity

(E)-Metominostrobin is a synthetic strobilurin fungicide used to control a broad spectrum of fungal diseases in crops.[1] Its chemical structure and properties are fundamental to understanding its spectroscopic behavior.



Property	Value
IUPAC Name	(2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide[2][3]
CAS Number	133408-50-1[2][3]
Molecular Formula	C16H16N2O3[2][3]
Molecular Weight	284.31 g/mol [2][3]
Appearance	White crystalline powder[4]
Melting Point	87-89 °C[5]

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, MS, and IR spectroscopic data for **(E)-Metominostrobin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **(E)**-**Metominostrobin**. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **(E)-Metominostrobin**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for **(E)-Metominostrobin**

Chemical Shift (δ, ppm)	Assignment	
Data not available in search results		



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **(E)-Metominostrobin**, aiding in its identification and structural confirmation. The fragmentation pattern is crucial for developing selective and sensitive analytical methods.

Table 3: Mass Spectrometry Data for (E)-Metominostrobin

m/z	Interpretation
284.1161	[M+H] ⁺ (Monoisotopic Mass)[5]
Further fragmentation data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **(E)-Metominostrobin** molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for (E)-Metominostrobin

Wavenumber (cm⁻¹)	Intensity	Assignment
Data not available in search results		

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

High-resolution NMR spectroscopy is essential for the structural analysis of organic molecules like **(E)-Metominostrobin**.



Sample Preparation: An accurately weighed sample of **(E)-Metominostrobin** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

¹H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment is typically used.
- Acquisition Parameters: Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. These are optimized to ensure good signal-to-noise and resolution.

¹³C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.
- Acquisition Parameters: A wider spectral width is used compared to ¹H NMR. A larger number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the molecular weight and elemental composition of a compound.

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., $1-10 \mu g/mL$).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Data Acquisition:



- Ionization Mode: Positive ion mode is often used to observe the protonated molecule [M+H]+.
- Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the analyte.
- Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation:

- Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
 Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).
- Solution Samples: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

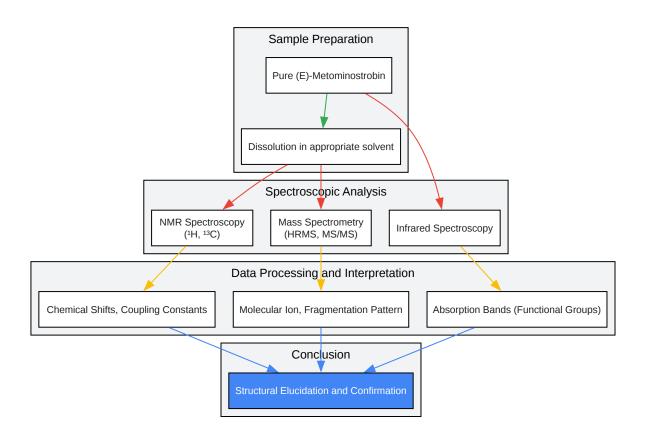
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the spectrum of the compound. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **(E)- Metominostrobin**.





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Caption: Workflow for the spectroscopic analysis of **(E)-Metominostrobin**.

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